![molecular formula C16H23N5S B034882 1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 102203-13-4](/img/structure/B34882.png)
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BzSEPG and has been synthesized using various methods.
作用机制
BzSEPG exerts its therapeutic effects by inhibiting the ACE enzyme. ACE is responsible for the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, BzSEPG reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. BzSEPG also improves insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway. This results in increased glucose uptake and utilization by cells. BzSEPG induces apoptosis in cancer cells by activating the caspase cascade.
生化和生理效应
BzSEPG has been shown to reduce blood pressure, improve insulin sensitivity, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BzSEPG has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
实验室实验的优点和局限性
BzSEPG has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. BzSEPG has been shown to have a high degree of selectivity for ACE inhibition, making it a promising candidate for the treatment of hypertension. However, BzSEPG has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. BzSEPG also has a relatively short half-life, which may limit its therapeutic efficacy.
未来方向
There are several future directions for research on BzSEPG. One potential area of research is the development of more potent analogs of BzSEPG with increased selectivity and efficacy for ACE inhibition. Another area of research is the investigation of BzSEPG as a potential treatment for other diseases such as Alzheimer's disease and stroke. Further studies are also needed to determine the optimal dosage and administration route for BzSEPG to maximize its therapeutic potential.
合成方法
The synthesis of BzSEPG involves the reaction of 1-(2-benzylsulfanyl)ethylamine with 3-(1H-imidazol-5-yl)propylisocyanide. The reaction is carried out in the presence of a catalyst such as copper iodide. The final product is obtained after purification using chromatography techniques.
科学研究应用
BzSEPG has been studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer. It has been found to have a significant effect on the regulation of blood pressure by inhibiting the angiotensin-converting enzyme (ACE). BzSEPG has also been shown to have antidiabetic properties by improving insulin sensitivity and glucose uptake. In addition, BzSEPG has been studied for its anticancer properties by inducing apoptosis in cancer cells.
属性
CAS 编号 |
102203-13-4 |
|---|---|
产品名称 |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
分子式 |
C16H23N5S |
分子量 |
317.5 g/mol |
IUPAC 名称 |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C16H23N5S/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20) |
InChI 键 |
NFASTCPOZFGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
规范 SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
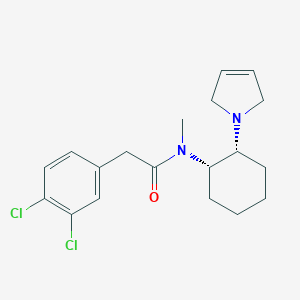
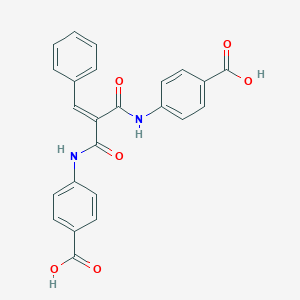
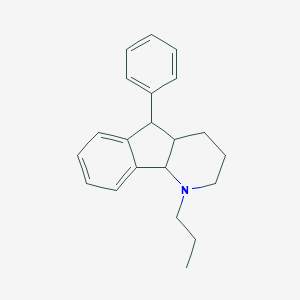
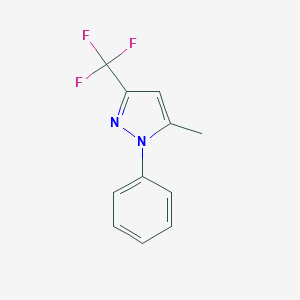
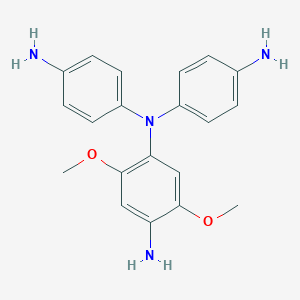
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
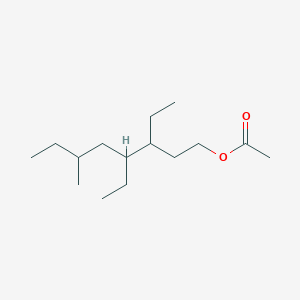
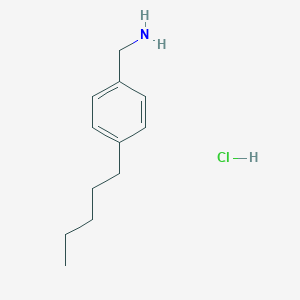
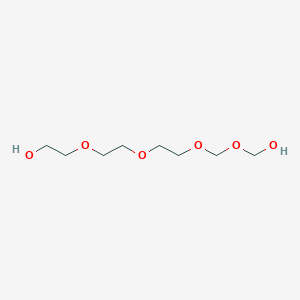
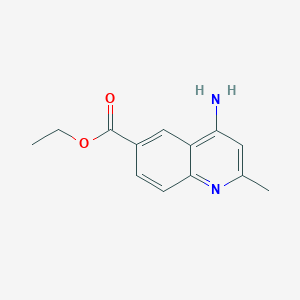
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
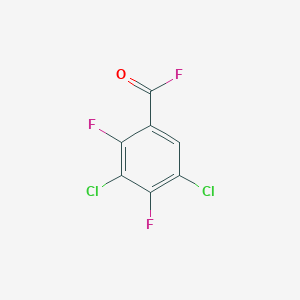
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)